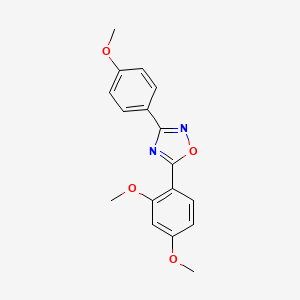![molecular formula C18H18O4 B5775781 4-[(2-allyl-6-methoxyphenoxy)methyl]benzoic acid](/img/structure/B5775781.png)
4-[(2-allyl-6-methoxyphenoxy)methyl]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-allyl-6-methoxyphenoxy)methyl]benzoic acid, also known as AMB, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties.
Mechanism of Action
The exact mechanism of action of 4-[(2-allyl-6-methoxyphenoxy)methyl]benzoic acid is not fully understood, but it is believed to act through multiple pathways. It has been shown to inhibit the NF-κB signaling pathway, which is involved in inflammation and cancer cell growth. Additionally, 4-[(2-allyl-6-methoxyphenoxy)methyl]benzoic acid has been found to modulate the expression of genes involved in apoptosis and cell cycle regulation.
Biochemical and Physiological Effects:
4-[(2-allyl-6-methoxyphenoxy)methyl]benzoic acid has been found to have several biochemical and physiological effects. It has been shown to reduce levels of pro-inflammatory cytokines and chemokines, while increasing levels of anti-inflammatory cytokines. Additionally, 4-[(2-allyl-6-methoxyphenoxy)methyl]benzoic acid has been found to improve mitochondrial function and reduce oxidative stress.
Advantages and Limitations for Lab Experiments
One advantage of using 4-[(2-allyl-6-methoxyphenoxy)methyl]benzoic acid in lab experiments is its ability to inhibit the growth of cancer cells and reduce inflammation, making it a potential therapeutic agent for various diseases. However, one limitation is the lack of understanding of its mechanism of action, which may limit its potential use in clinical settings.
Future Directions
There are several future directions for research on 4-[(2-allyl-6-methoxyphenoxy)methyl]benzoic acid. One direction is to further investigate its mechanism of action, which may lead to the development of more effective therapeutic agents. Additionally, more research is needed to determine the optimal dosage and administration route for 4-[(2-allyl-6-methoxyphenoxy)methyl]benzoic acid in various disease models. Finally, the potential use of 4-[(2-allyl-6-methoxyphenoxy)methyl]benzoic acid as a chemopreventive agent should also be explored.
In conclusion, 4-[(2-allyl-6-methoxyphenoxy)methyl]benzoic acid has shown promising therapeutic potential in various scientific studies. Its anti-inflammatory, anti-tumor, and anti-oxidant properties make it a potential candidate for the development of new therapeutic agents. However, further research is needed to fully understand its mechanism of action and determine its optimal use in clinical settings.
Synthesis Methods
4-[(2-allyl-6-methoxyphenoxy)methyl]benzoic acid can be synthesized through a multi-step process involving the reaction of 2-allyl-6-methoxyphenol with benzyl chloromethyl ether, followed by the reaction with 4-carboxybenzaldehyde. The final product is obtained through acid-catalyzed hydrolysis and purification.
Scientific Research Applications
4-[(2-allyl-6-methoxyphenoxy)methyl]benzoic acid has been found to exhibit anti-inflammatory, anti-tumor, and anti-oxidant properties in various scientific studies. It has been shown to inhibit the growth of cancer cells and induce apoptosis, while also reducing inflammation in animal models of disease. Additionally, 4-[(2-allyl-6-methoxyphenoxy)methyl]benzoic acid has been found to protect against oxidative stress and improve mitochondrial function.
properties
IUPAC Name |
4-[(2-methoxy-6-prop-2-enylphenoxy)methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18O4/c1-3-5-14-6-4-7-16(21-2)17(14)22-12-13-8-10-15(11-9-13)18(19)20/h3-4,6-11H,1,5,12H2,2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSOKBROHIZVMNG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OCC2=CC=C(C=C2)C(=O)O)CC=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[2-Methoxy-6-(prop-2-en-1-yl)phenoxy]methyl}benzoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 2-({[(2-pyridinylmethyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5775702.png)
![4-[4-phenoxy-5-(trifluoromethyl)-1H-pyrazol-3-yl]-1,3-benzenediol](/img/structure/B5775709.png)

![2-[4-(4-morpholinyl)benzylidene]-1-benzothiophen-3(2H)-one](/img/structure/B5775720.png)

![1-[(4-chlorophenyl)carbonothioyl]-4-(2-fluorophenyl)piperazine](/img/structure/B5775742.png)
![4-[(phenylthio)methyl]-N-(2-pyridinylmethyl)benzamide](/img/structure/B5775766.png)
![methyl 3-[(4-methyl-1-piperidinyl)sulfonyl]benzoate](/img/structure/B5775786.png)
![{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetic acid](/img/structure/B5775793.png)


![1-(4-methoxyphenyl)-2-(4H-[1,2,4]triazolo[1,5-a]benzimidazol-4-yl)ethanone](/img/structure/B5775808.png)
![{5-bromo-2-[(3-nitrobenzyl)oxy]phenyl}methanol](/img/structure/B5775811.png)
![N-(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]pyran-2-yl)-N'-isobutylurea](/img/structure/B5775818.png)